molecular formula C5H11NO2 B554988 L-Norvaline CAS No. 6600-40-4

L-Norvaline

Cat. No.: B554988
CAS No.: 6600-40-4
M. Wt: 117.15 g/mol
InChI Key: SNDPXSYFESPGGJ-UHFFFAOYSA-N
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Description

L-Norvaline, also known as 2-aminopentanoic acid, is a non-proteinogenic amino acid. It is a structural analog of valeric acid and an isomer of the more common amino acid valine. This compound is a white, water-soluble solid that has gained attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Mechanism of Action

Target of Action

L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body.

Mode of Action

This compound is an amino acid derivative that inhibits the enzyme arginase . This inhibition leads to increased levels of arginine, a semi-essential amino acid, and enhanced production of nitric oxide . Nitric oxide is a potent vasodilator that plays a significant role in various physiological processes, including regulation of blood flow and immune response.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the urea cycle . The inhibition of arginase by this compound leads to an increase in the levels of arginine, which in turn enhances the production of nitric oxide . This can have downstream effects on various physiological processes, including blood flow and immune response. Additionally, this compound has been shown to interact with the mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathway , which promotes inflammation and oxidative stress .

Pharmacokinetics

It’s known that this compound can inhibit arginase and increase nitric oxide production, suggesting that it has bioavailability sufficient to exert these effects .

Result of Action

The inhibition of arginase by this compound leads to increased levels of arginine and enhanced production of nitric oxide . This can result in improved blood flow and muscle pumps during workouts, enhanced nutrient delivery to muscles for better performance and recovery, and support for cardiovascular health . In the context of neurodegenerative disorders like Alzheimer’s disease, this compound treatment has been shown to reverse cognitive decline, reduce beta-amyloidosis, alleviate microgliosis, and increase levels of neuroplasticity-related protein PSD-95 .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, down-shifts of free oxygen can lead to high levels of intracellular accumulation of pyruvate and the subsequent biosynthesis of norvaline . This demonstrates the biochemical and metabolic consequences of the development of a highly oxidizing environment . Furthermore, the efficacy and stability of this compound can be affected by factors such as pH, temperature, and the presence of other compounds in the environment.

Biochemical Analysis

Biochemical Properties

L-Norvaline plays a significant role in biochemical reactions. It interacts with enzymes such as arginase I and II, and mTOR-ribosomal protein S6 kinase β-1 (S6K1), promoting inflammation and oxidative stress . The nature of these interactions involves the inhibition of both arginase and S6K1 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, impacting gene expression, and altering cellular metabolism . For instance, in a study involving triple-transgenic mice, this compound treatment was associated with a substantial reduction in microgliosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves inhibiting both arginase and S6K1, which are implicated in inflammation and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been shown to accumulate in cells in response to down-shifts of free oxygen, leading to high levels of intracellular pyruvate and subsequent biosynthesis of this compound .

Transport and Distribution

Given its involvement in various metabolic pathways, it is likely that it interacts with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

Given its involvement in various biochemical reactions and metabolic pathways, it is likely that it is directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Norvaline can be synthesized using various methods. One common approach involves the use of valeric acid as the starting material. The synthetic route includes acyl chlorination, bromination, ammoniation, resolution, and hydrolysis. The process begins with the conversion of valeric acid to α-brominevaleryl chloride, followed by ammoniation to produce α-brominevaleryl amide. This intermediate is then resolved to obtain this compound .

Industrial Production Methods: Industrial production of this compound often employs the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. due to the use of toxic cyanide, alternative methods such as enzymatic synthesis are also explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions: L-Norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-Norvaline has a wide range of scientific research applications:

Comparison with Similar Compounds

L-Norvaline is similar to other non-proteinogenic amino acids such as:

Uniqueness: this compound’s ability to inhibit arginase and enhance nitric oxide production distinguishes it from other similar compounds. This unique mechanism of action makes it a promising candidate for therapeutic applications, particularly in neurodegenerative diseases and cardiovascular health .

Properties

IUPAC Name

2-aminopentanoic acid
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InChI

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)
Source PubChem
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InChI Key

SNDPXSYFESPGGJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N
Source PubChem
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Molecular Formula

C5H11NO2
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DSSTOX Substance ID

DTXSID00862403
Record name (+-)-Norvaline
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Molecular Weight

117.15 g/mol
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Physical Description

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name DL-Norvaline
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CAS No.

760-78-1, 6600-40-4
Record name (±)-Norvaline
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Record name NORVALINE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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